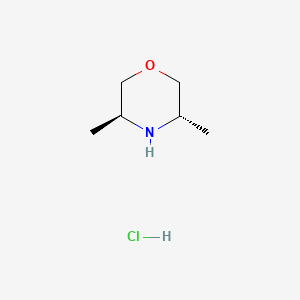

(3S,5S)-3,5-Dimethylmorpholine hydrochloride

Übersicht

Beschreibung

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The this compound variant is characterized by the presence of two methyl groups at the 3rd and 5th positions of the morpholine ring, and it exists as a hydrochloride salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3,5-Dimethylmorpholine hydrochloride typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide or dimethyl sulfate as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through recrystallization or distillation to obtain the hydrochloride salt in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,5S)-3,5-Dimethylmorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the hydrochloride salt can be replaced by other nucleophiles such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of (3S,5S)-3,5-Dimethylmorpholine.

Reduction: Corresponding amines.

Substitution: Alkyl or aryl-substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

(3S,5S)-3,5-Dimethylmorpholine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactivity and stability.

Wirkmechanismus

The mechanism of action of (3S,5S)-3,5-Dimethylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The presence of the dimethyl groups at the 3rd and 5th positions of the morpholine ring can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morpholine: The parent compound without the methyl groups.

N-Methylmorpholine: A derivative with a single methyl group at the nitrogen atom.

N,N-Dimethylmorpholine: A derivative with two methyl groups at the nitrogen atom.

Uniqueness

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is unique due to the specific stereochemistry of the methyl groups at the 3rd and 5th positions. This stereochemistry can significantly impact its chemical reactivity and biological activity compared to other morpholine derivatives. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Biologische Aktivität

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is a chiral morpholine derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C6H14ClNO

- Molecular Weight : Approximately 145.64 g/mol

- CAS Number : 154634-94-3

The compound features a five-membered morpholine ring with two methyl groups at the 3rd and 5th positions, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. It can act as either an inhibitor or activator of enzymatic reactions depending on the target and context of use.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit enzymes involved in ergosterol synthesis, which is vital for fungal cell membrane integrity. This mechanism has been linked to its potential anticancer properties against resistant cancer cell lines.

- Ligand Activity : It has been investigated as a ligand in biochemical assays, influencing enzyme mechanisms due to its structural characteristics.

Biological Activities

Case Study 1: Anticancer Efficacy

A study explored the effects of (3S,5S)-3,5-Dimethylmorpholine on various cancer cell lines. The results indicated significant inhibition of cell proliferation in resistant lines compared to controls. The proposed mechanism involved the disruption of ergosterol biosynthesis pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Ergosterol biosynthesis inhibition |

| A549 (Lung Cancer) | 15.0 | Enzyme inhibition |

| HeLa (Cervical Cancer) | 10.0 | Disruption of membrane integrity |

Case Study 2: Enzyme Inhibition

In a biochemical assay evaluating the interaction between (3S,5S)-3,5-Dimethylmorpholine and a target enzyme involved in metabolic pathways, the compound demonstrated competitive inhibition with a Ki value indicating strong binding affinity.

| Enzyme | Ki (µM) | Type of Inhibition |

|---|---|---|

| Ergosterol Synthase | 8.0 | Competitive |

| DNA Gyrase | 6.5 | Non-competitive |

Applications in Research and Industry

The compound is utilized across various domains:

Eigenschaften

IUPAC Name |

(3S,5S)-3,5-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXQYCSQVMVHQR-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@@H](N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735941 | |

| Record name | (3S,5S)-3,5-Dimethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154634-94-3 | |

| Record name | (3S,5S)-3,5-Dimethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.